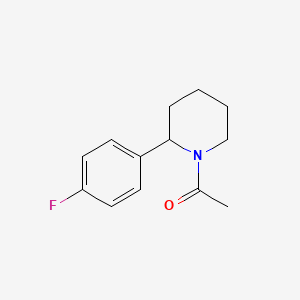
tert-Butyl 4-(3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazole ring, and a piperidine moiety. The presence of these functional groups imparts specific chemical properties and reactivity patterns to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction.
Introduction of the tert-Butyl Group: The tert-butyl group is typically introduced via a tert-butyl esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-(3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups into the molecule.
Applications De Recherche Scientifique
tert-Butyl 4-(3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
- tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate
Uniqueness
The uniqueness of tert-Butyl 4-(3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity patterns. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C18H23FN4O2 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
tert-butyl 4-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23FN4O2/c1-18(2,3)25-17(24)23-9-7-12(8-10-23)15-20-16(22-21-15)13-5-4-6-14(19)11-13/h4-6,11-12H,7-10H2,1-3H3,(H,20,21,22) |
Clé InChI |
VHCXYYVWDUEERR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NN2)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


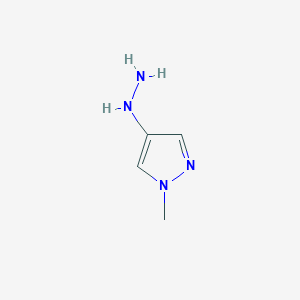
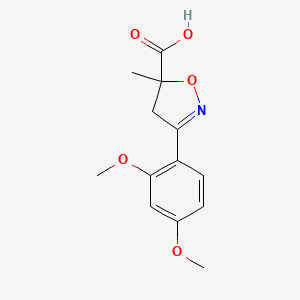

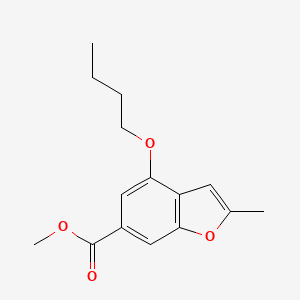
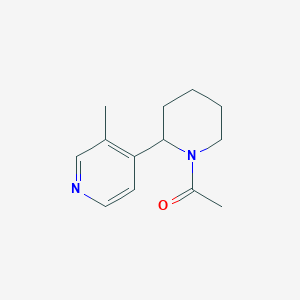




![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11809434.png)


